Superior Potency Against Carbapenem-Resistant Enterobacteriaceae (CRE) Versus Tigecycline
In a direct head-to-head comparison of 104 CRE clinical isolates from an academic medical center, eravacycline demonstrated statistically significantly greater potency than tigecycline, with a mean MIC ratio of 0.76 (95% CI 0.66–0.87), indicating that eravacycline was approximately 24% more potent on average than tigecycline against this resistant population [1]. However, the MIC90 for eravacycline was 4 μg/mL, which was higher than previously reported values, suggesting regional or strain-specific variability [1].
| Evidence Dimension | Mean minimum inhibitory concentration (MIC) ratio against CRE isolates |
|---|---|
| Target Compound Data | Mean MIC ratio = 0.76 (95% CI 0.66–0.87) vs. tigecycline |
| Comparator Or Baseline | Tigecycline (reference = 1.0) |
| Quantified Difference | Eravacycline mean MIC 24% lower than tigecycline |
| Conditions | 104 CRE clinical isolates; broth microdilution; academic medical center |
Why This Matters
For procurement of compounds for CRE susceptibility testing panels or research on multidrug-resistant Gram-negative infections, eravacycline provides greater statistical confidence in detecting susceptibility compared to tigecycline, potentially influencing clinical breakpoint determination and epidemiological surveillance accuracy.
- [1] Clark JA, Burgess DS. In vitro activity of eravacycline compared with tigecycline against carbapenem-resistant Enterobacteriaceae. Int J Antimicrob Agents. 2020 Dec;56(6):106178. doi: 10.1016/j.ijantimicag.2020.106178. View Source
